

# Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Disease

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## Compound of Interest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Succinate, a central metabolite in the Krebs cycle, has emerged from its traditional role in bioenergetics to be recognized as a critical signaling molecule. Aberrant succinate signaling is increasingly implicated in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and associated cardiovascular complications. This guide provides a comprehensive overview of the multifaceted role of succinate as a signaling molecule in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

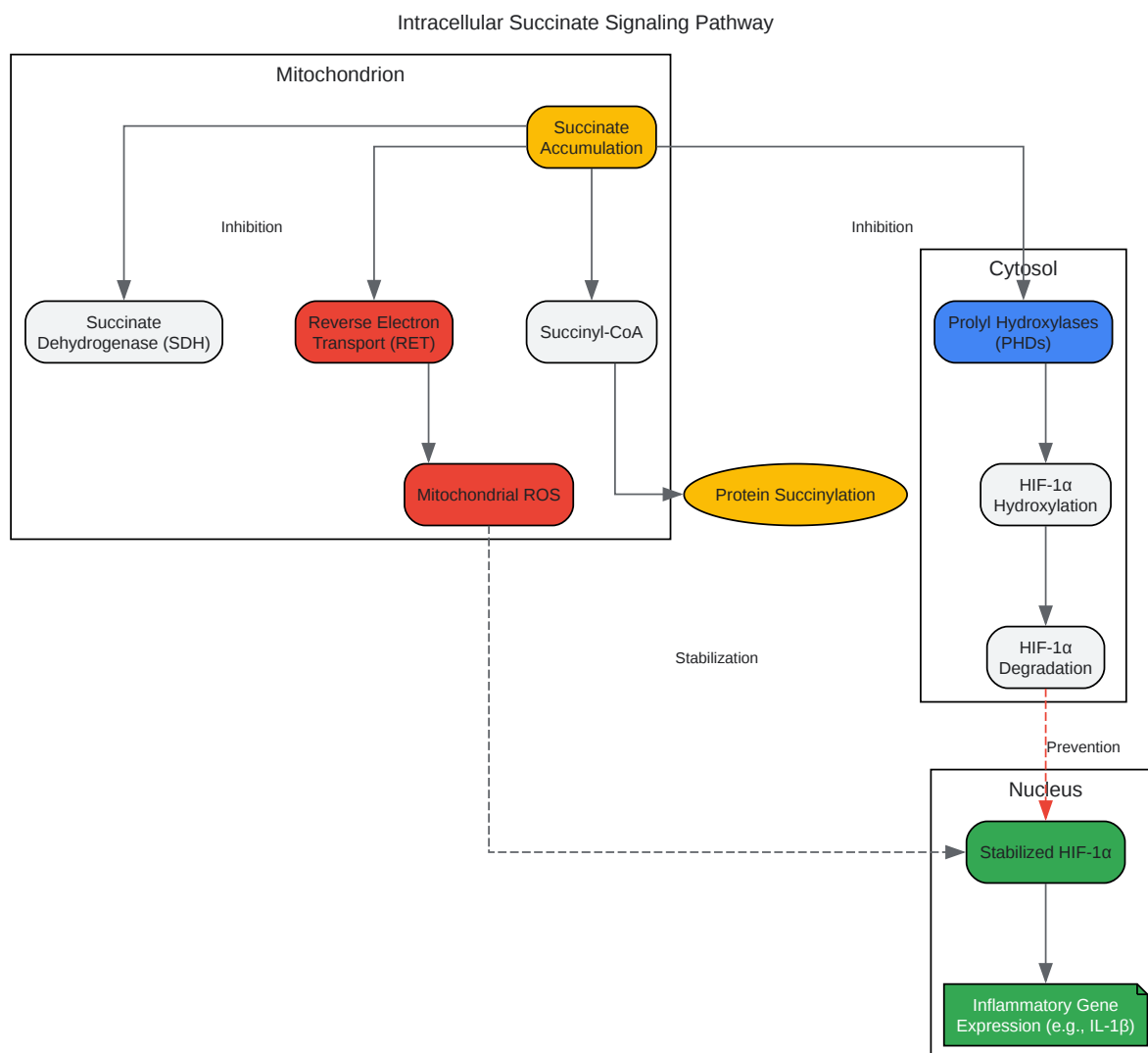
## Succinate Signaling Pathways in Metabolic Disease

Succinate exerts its signaling effects through two primary mechanisms: intracellularly, by modifying enzymatic activity and gene expression, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).

### Intracellular Signaling: A Hypoxic Mimic

Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular succinate can accumulate.<sup>[1]</sup> This accumulation has profound effects on cellular signaling, primarily through the inhibition of  $\alpha$ -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).<sup>[2]</sup>

- **Stabilization of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ):** By inhibiting PHDs, succinate prevents the degradation of HIF-1 $\alpha$ .<sup>[2]</sup> This transcription factor then translocates to the nucleus and promotes the expression of genes involved in glycolysis, inflammation, and angiogenesis.<sup>[2]</sup> <sup>[3]</sup> This mechanism is a key driver of the pro-inflammatory effects of succinate.
- **Mitochondrial Reactive Oxygen Species (ROS) Production:** Succinate accumulation can lead to reverse electron transport (RET) at mitochondrial complex I, a significant source of ROS. These ROS can further stabilize HIF-1 $\alpha$  and activate other inflammatory pathways.
- **Protein Succinylation:** Succinate can be converted to succinyl-CoA, which can then be used for the post-translational modification of proteins, a process known as succinylation. This modification can alter the function of various metabolic enzymes.



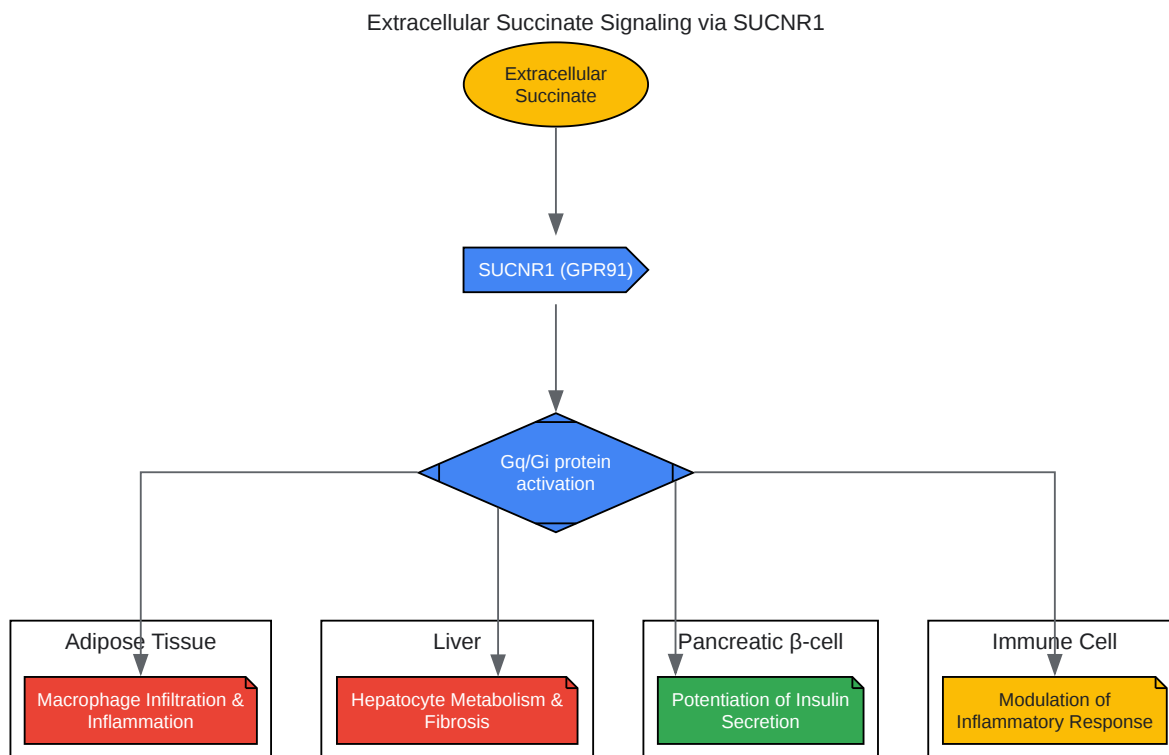
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**Figure 1:** Intracellular succinate signaling pathways.

## Extracellular Signaling via SUCNR1 (GPR91)

When released into the extracellular space, succinate acts as a ligand for SUCNR1, a G protein-coupled receptor expressed on the surface of various cell types, including adipocytes, hepatocytes, pancreatic  $\beta$ -cells, and immune cells. SUCNR1 activation triggers downstream signaling cascades that are highly cell-type specific.

- In Adipose Tissue: SUCNR1 activation can promote the infiltration of macrophages into adipose tissue, contributing to the chronic low-grade inflammation and insulin resistance associated with obesity.
- In the Liver: The succinate/SUCNR1 axis is implicated in the progression of NAFLD, with evidence suggesting a role in both hepatocyte metabolism and the activation of hepatic stellate cells, which drives fibrosis.
- In Pancreatic  $\beta$ -cells: Succinate can potentiate glucose-stimulated insulin secretion through a SUCNR1-dependent mechanism, suggesting a role in the compensatory hyperinsulinemia observed in prediabetic states.
- In Immune Cells: SUCNR1 activation on immune cells like macrophages and dendritic cells can modulate their inflammatory responses, although the exact outcome (pro- or anti-inflammatory) can depend on the specific context and cell type.



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**Figure 2:** Extracellular succinate signaling via SUCNR1.

## Quantitative Data on Succinate in Metabolic Diseases

Elevated circulating succinate levels are a common feature of various metabolic diseases. The following table summarizes quantitative data from several studies.

Disease State	Species	Sample Type	Succinate Concentration (Control)	Succinate Concentration (Disease)	Fold Change / % Increase	Reference
Obesity	Human	Plasma	78.24 ± 4.4 μM	101.72 ± 9.37 μM	~1.3-fold	
Obesity	Human	Serum	23.2 ± 1.57 μM	43.93 ± 6.16 μM	~1.9-fold	
NAFLD	Human	Plasma	-	Elevated in patients with a fatty liver index (FLI) ≥60	-	
Type 2 Diabetes	Human	Serum	-	Higher in patients with diabetic complications	-	
Metabolic Syndrome	Rat (Dahl)	Urine	-	Higher in succinate-treated rats	-	
Hypertension	Rat (SHR)	Plasma	Elevated compared to Wistar-Kyoto rats	-	-	
Obesity	Mouse (ob/ob)	Plasma	Elevated compared to lean controls	-	-	
Diabetes	Mouse (db/db)	Plasma	Elevated compared	-	-	

to lean  
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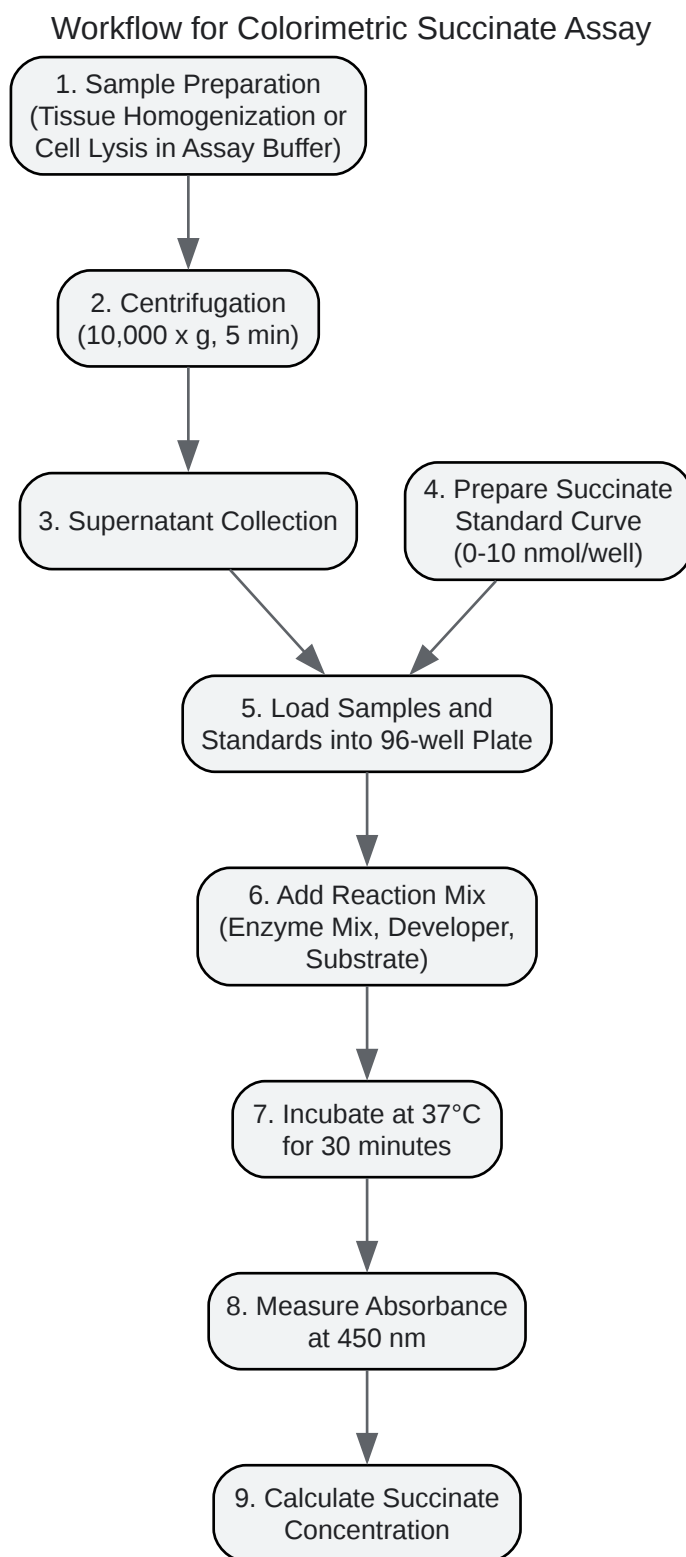
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## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of succinate as a signaling molecule.

### Quantification of Succinate using a Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.



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**Figure 3:** Workflow for Colorimetric Succinate Assay.



#### Materials:

- Succinate Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)
- 96-well flat-bottom plate
- Spectrophotometric multiwell plate reader
- Homogenizer (for tissue samples)
- Microcentrifuge
- Ice

#### Procedure:

- Sample Preparation:
  - Tissues: Homogenize 10 mg of tissue in 100  $\mu$ L of ice-cold Succinate Assay Buffer.
  - Cells: Lyse  $1 \times 10^6$  cells in 100  $\mu$ L of ice-cold Succinate Assay Buffer.
  - Keep samples on ice.
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Standard Curve Preparation: Prepare a succinate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.
- Plate Loading: Add samples and standards to a 96-well plate. Adjust the volume of each well to 50  $\mu$ L with Succinate Assay Buffer.
- Reaction Mix Preparation and Addition: Prepare a reaction mix containing Succinate Enzyme Mix, Succinate Developer, and Succinate Substrate Mix as per the kit protocol. Add 50  $\mu$ L of the reaction mix to each well.

- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Measurement: Measure the absorbance at 450 nm using a plate reader.
- Calculation: Subtract the blank reading from all measurements. Determine the succinate concentration in the samples using the standard curve.

## Quantification of Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of succinate in biological samples.

### Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Internal standard (e.g., <sup>13</sup>C<sub>4</sub>-succinate)
- Solvents (e.g., acetonitrile, pyridine)
- Vials for derivatization and injection

### Procedure:

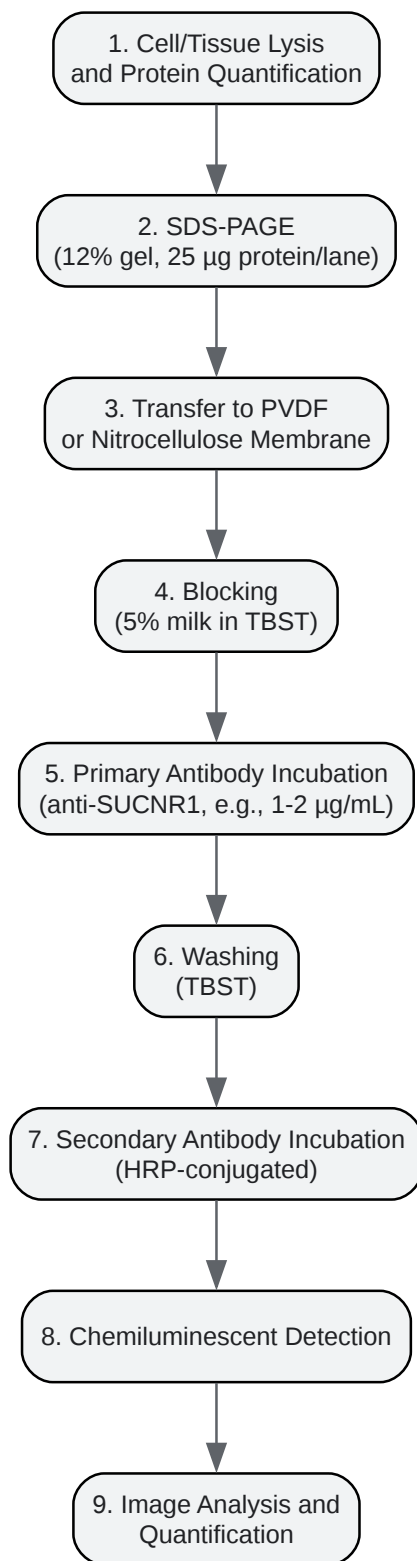
- Sample Preparation:
  - Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).
  - Add an internal standard to the sample.
  - Dry the sample under a stream of nitrogen or by lyophilization.
- Derivatization:
  - Add the derivatization agent (e.g., BSTFA in pyridine) to the dried sample.

- Incubate at a specific temperature and time to allow for the silylation of succinate (e.g., 70°C for 3-4 hours).
- GC-MS Analysis:
  - Inject the derivatized sample into the GC-MS system.
  - Separate the analytes on a suitable capillary column.
  - Detect and quantify the trimethylsilyl (TMS) derivative of succinate using mass spectrometry, often in selected ion monitoring (SIM) mode for higher sensitivity.
- Data Analysis:
  - Calculate the concentration of succinate in the original sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

## Assessment of SUCNR1 Protein Expression by Western Blotting

This protocol outlines the general steps for detecting SUCNR1 protein in tissue or cell lysates.

## Workflow for SUCNR1 Western Blotting

[Click to download full resolution via product page](#)**Figure 4:** Workflow for SUCNR1 Western Blotting.

#### Materials:

- Primary antibody against SUCNR1 (e.g., Novus Biologicals NBP1-00861)
- HRP-conjugated secondary antibody
- Cell or tissue lysates
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- TBST (Tris-buffered saline with 0.1% Tween-20)
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate 25 µg of total protein per lane on a 12% SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-SUCNR1 antibody (e.g., at a concentration of 1-2 µg/mL) overnight at 4°C with gentle shaking.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

- Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensity and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

## Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is for assessing mitochondrial function in permeabilized cells or tissue fibers using an Oroboros Oxygraph-2k or similar instrument.

Materials:

- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
- Respiration medium (e.g., MiR05 or MiR06)
- Digitonin (for permeabilization)
- Substrates and inhibitors: malate, pyruvate, ADP, succinate, cytochrome c, oligomycin, FCCP, rotenone, antimycin A

Procedure:

- Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
- Sample Preparation:
  - Permeabilized Cells: Resuspend cells in respiration medium. Determine the optimal digitonin concentration for permeabilization.
  - Tissue Fibers: Dissect tissue into small fiber bundles and permeabilize with saponin.
- Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):

- Add the permeabilized sample to the respirometer chamber containing respiration medium at 37°C.
- Sequentially add substrates and inhibitors to assess different respiratory states. A common protocol is:
  - State I (Basal): Measure basal oxygen consumption.
  - State II (Complex I): Add malate and pyruvate (or glutamate) to measure leak respiration with Complex I substrates.
  - State III (OXPHOS with Complex I): Add ADP to measure oxidative phosphorylation capacity with Complex I substrates.
  - State III (OXPHOS with Complex I+II): Add succinate to measure OXPHOS capacity with convergent electron input to the Q-junction.
  - Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane.
  - State IV (LEAK): Add oligomycin to inhibit ATP synthase and measure leak respiration.
  - ETS Capacity (Uncoupled): Titrate FCCP to uncouple respiration and measure the maximum capacity of the electron transport system.
  - Complex I Inhibition: Add rotenone to inhibit Complex I and assess respiration through Complex II alone.
  - Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.
- Data Analysis: Analyze the oxygen consumption rates at each step to determine various parameters of mitochondrial function, including respiratory control ratio (RCR), ETS capacity, and the contribution of different complexes to respiration.

## Assessment of Succinate-Stimulated Insulin Secretion from Pancreatic Islets

This protocol describes an ex vivo method to study the effect of succinate on insulin secretion.

#### Materials:

- Isolated pancreatic islets
- Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
- Succinate solution
- Insulin ELISA kit
- Perfusion system (optional, for dynamic measurements)

#### Procedure (Static Incubation):

- Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
- Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
- Stimulation:
  - Divide islets into groups and incubate them in KRB buffer with:
    - Low glucose (negative control)
    - High glucose (e.g., 16.7 mM, positive control)
    - High glucose + succinate (at desired concentrations)
    - Low glucose + succinate
  - Incubate for 1 hour at 37°C.
- Supernatant Collection: After incubation, collect the supernatant for insulin measurement.
- Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.



- **Data Analysis:** Normalize insulin secretion to the number of islets or total insulin content. Compare insulin secretion between the different treatment groups.

## Conclusion and Future Directions

Succinate has unequivocally transitioned from a mere metabolic intermediate to a crucial signaling molecule with significant implications for metabolic diseases. The accumulation of succinate, both intracellularly and extracellularly, acts as a danger signal that drives inflammation and metabolic dysregulation. The intracellular actions of succinate, primarily through HIF-1 $\alpha$  stabilization, and its extracellular signaling via SUCNR1, present a complex and interconnected network that contributes to the pathogenesis of obesity, type 2 diabetes, and NAFLD.

The quantitative data consistently point towards elevated succinate levels in these disease states, highlighting its potential as a biomarker. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of succinate signaling.

Future research should focus on:

- **Therapeutic Targeting:** The development of specific antagonists for SUCNR1 or inhibitors of succinate production could represent novel therapeutic strategies for metabolic diseases.
- **Biomarker Development:** Further validation of circulating succinate as a reliable biomarker for the diagnosis and prognosis of metabolic diseases is warranted.
- **Gut Microbiota Contribution:** Elucidating the precise contribution of the gut microbiota to circulating succinate levels in metabolic diseases could open up new avenues for therapeutic intervention through modulation of the microbiome.

A deeper understanding of the multifaceted signaling roles of succinate will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat the growing epidemic of metabolic diseases.

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